molecular formula C17H18N4O2 B12257724 N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2-dimethylpyrazolo[1,5-a]pyrazin-4-amine

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2-dimethylpyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B12257724
M. Wt: 310.35 g/mol
InChI Key: QNWKETGIVSRPJA-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2-dimethylpyrazolo[1,5-a]pyrazin-4-amine is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzodioxin moiety with a pyrazolo[1,5-a]pyrazine core, making it a subject of study for its biological activities and potential therapeutic uses.

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2-dimethylpyrazolo[1,5-a]pyrazin-4-amine

InChI

InChI=1S/C17H18N4O2/c1-12-9-14-17(18-5-6-21(14)19-12)20(2)11-13-3-4-15-16(10-13)23-8-7-22-15/h3-6,9-10H,7-8,11H2,1-2H3

InChI Key

QNWKETGIVSRPJA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N(C)CC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2-dimethylpyrazolo[1,5-a]pyrazin-4-amine typically involves multiple steps, starting with the preparation of the benzodioxin and pyrazolo[1,5-a]pyrazine intermediates. One common route involves the reaction of 1,4-benzodioxane-6-amine with various alkylating agents under basic conditions to form the benzodioxin intermediate . This intermediate is then coupled with a pyrazolo[1,5-a]pyrazine derivative through a series of nucleophilic substitution reactions, often using N,N-dimethylformamide as the solvent and lithium hydride as the base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2-dimethylpyrazolo[1,5-a]pyrazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2-dimethylpyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to alterations in cellular signaling pathways and physiological responses. For example, it may inhibit cholinesterase enzymes, thereby increasing the levels of neurotransmitters in the brain and potentially improving cognitive function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2-dimethylpyrazolo[1,5-a]pyrazin-4-amine is unique due to its specific combination of the benzodioxin and pyrazolo[1,5-a]pyrazine moieties, which confer distinct biological activities and potential therapeutic benefits. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development in various scientific fields .

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